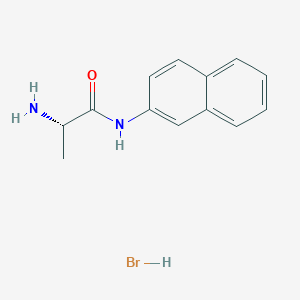

L-Alanine beta-naphthylamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Alanine beta-naphthylamide hydrobromide is a derivative of L-Alanine12. It appears as a white powder1 and has been used to determine the activity of alanine aminopeptidase (AAP) in blood samples3. It may also be used as a fluorescent substrate to assay neutral aminopeptidase (APN) activity in cultured human and mouse chondrocytes3.

Synthesis Analysis

The synthesis of L-Alanine beta-naphthylamide hydrobromide is not explicitly detailed in the retrieved sources. However, it is mentioned that metabolic engineering of microorganisms for L-alanine production has been investigated4. The native strain A. oxydans HAP-1 can produce large amounts of DL-alanine from glucose4.Molecular Structure Analysis

The molecular formula of L-Alanine beta-naphthylamide hydrobromide is C13H14N2O·HBr15. Its molecular weight is 295.16 g/mol15. The InChI code is 1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H5.

Chemical Reactions Analysis

Specific chemical reactions involving L-Alanine beta-naphthylamide hydrobromide are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

L-Alanine beta-naphthylamide hydrobromide appears as a white powder1. It has a melting point of 205 °C1. The optical rotation is [a]24D = 9 ± 2 ° (C=1 in MeOH)1. It should be stored at 0 - 8 °C1.

Applications De Recherche Scientifique

Beta-Alanine Supplementation and Muscle Performance

Beta-alanine supplementation has been extensively studied for its effects on muscle carnosine levels and exercise performance. Blancquaert et al. (2015) reviewed the ergogenic effects of beta-alanine, highlighting its role in augmenting intramuscular carnosine content, which is associated with improved exercise homeostasis and excitation-contraction coupling. The optimization of beta-alanine supplementation strategies has led to potential therapeutic applications beyond sports, suggesting a critical role of carnosine in skeletal muscle physiology (Blancquaert, Everaert, & Derave, 2015).

Alanine Racemase Enzyme Inhibition

The inhibition of the alanine racemase enzyme, which catalyzes the conversion of L-alanine to D-alanine, has been explored as an antibacterial strategy. Azam and Jayaram (2015) provided an overview of known inhibitors, highlighting the potential for developing selective and potent inhibitors of alanine racemase for antibacterial applications. This research underlines the importance of alanine derivatives in developing new therapeutic agents (Azam & Jayaram, 2015).

Neurotoxin Production and Environmental Health

Research on β-N-methylamino-L-alanine (BMAA), a neurotoxin produced by various microorganisms, including cyanobacteria, has significant implications for public health. Zhang and Whalen (2019) discussed how agricultural nutrients might trigger BMAA production, linking it to neurodegenerative diseases. This highlights the broader environmental and health impacts of amino acid derivatives, suggesting a need for better nutrient management in agricultural practices to mitigate these effects (Zhang & Whalen, 2019).

Safety And Hazards

Specific safety and hazards information for L-Alanine beta-naphthylamide hydrobromide is not detailed in the retrieved sources. However, general safety measures for handling chemicals include avoiding contact with skin and eyes, not breathing dust, washing hands before breaks and immediately after handling the product, minimizing dust generation and accumulation, and storing in a dry, cool, and well-ventilated place7.

Orientations Futures

The future directions of L-Alanine beta-naphthylamide hydrobromide are not explicitly mentioned in the retrieved sources. However, given its use in determining the activity of certain enzymes, it may continue to be valuable in biochemical research and assays.

Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, further research and consultation with experts in the field is recommended.

Propriétés

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWIERQOWOKVBY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine beta-naphthylamide hydrobromide | |

CAS RN |

3513-56-2 |

Source

|

| Record name | L-Alanine β-naphthylamide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.